N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound featuring a [1,1'-biphenyl]-4-carboxamide core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 3-methoxyphenyl group.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-9-5-8-21(15-22)26-16-20(14-23(26)27)25-24(28)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-13,15,20H,14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVCSAOMGUIWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo cyclization with a suitable diketone to form the pyrrolidinone ring. The final step involves coupling the pyrrolidinone derivative with a biphenyl carboxylic acid or its derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group in the pyrrolidinone ring can produce a hydroxyl-substituted pyrrolidine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in preclinical studies for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context and require further investigation through experimental studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Biphenyl Carboxamide Derivatives
*Estimated based on structural analysis.
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., fluorine in 19a and 20a) increase melting points compared to alkyl substituents (e.g., methyl in 20a) due to enhanced dipole interactions .
Synthetic Routes: Most biphenyl carboxamides (e.g., 19a, 20a) are synthesized via Suzuki-Miyaura coupling between bromobenzamide intermediates and boronic acids, followed by purification via chromatography . The target compound likely employs a similar strategy, though its pyrrolidinone moiety may require additional steps, such as cyclization or protection/deprotection sequences .
The 3-methoxyphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in sulfonamide-based inhibitors .
Comparison with Pyrrolidinone-Containing Analogues
Table 2: Pyrrolidinone Derivatives
Key Observations:
- Pharmacokinetics : The piperidine-carboxamide tail in ’s compound could enhance blood-brain barrier penetration, whereas the target’s biphenyl system may favor peripheral action.
Analytical Characterization
- Spectroscopy : Similar compounds (e.g., 19a, 22a) are characterized using $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, with molecular ions ([M+H]+) confirming synthesis . The target compound would require analogous validation.
- Purity : HPLC purification (≥95% purity) is standard for biphenyl carboxamides, as seen in and .
Biological Activity
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available data regarding its biological properties, including pharmacodynamics, mechanisms of action, and therapeutic implications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O3 |
| Molecular Weight | 374.44 g/mol |
| LogP | 3.55 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 47.99 Ų |
These properties suggest that the compound has moderate lipophilicity and a suitable profile for cellular membrane permeability, which is crucial for its biological activity.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve modulation of signaling pathways associated with inflammation and thrombosis.
Antithrombotic Potential
The compound's potential as an antithrombotic agent can be inferred from its structural analogs. For example:
| Compound ID | IC50 (nM) | Remarks |
|---|---|---|
| 9e | 165 | Active thrombin inhibitor |
| 9g | 1300 | Less potent than 9e |
These findings highlight the importance of substituent groups on the pyrrolidine structure influencing biological activity. The presence of a methoxy group may enhance binding affinity and specificity toward thrombin.
Study on Structural Variants
A comparative analysis of various pyrazole-based compounds revealed that modifications in the phenyl moiety significantly affected their inhibitory potency against thrombin. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups . This suggests that this compound may benefit from further optimization to improve its pharmacological profile.
Pharmacokinetics and Toxicology
Preliminary studies indicate that compounds similar to this compound exhibit favorable pharmacokinetic properties, including good absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to evaluate safety before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
